(1R)-1-(2,5-Dimethoxyphenyl)ethan-1-amine hydrochloride
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Overview
Description
(1R)-1-(2,5-Dimethoxyphenyl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a 2,5-dimethoxyphenyl group attached to an ethan-1-amine backbone. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2,5-Dimethoxyphenyl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethoxybenzaldehyde.
Formation of Intermediate: The aldehyde group is reduced to form 2,5-dimethoxyphenyl ethanol.
Amine Formation: The hydroxyl group is then converted to an amine group through reductive amination, using reagents such as ammonium formate and palladium on carbon.
Resolution of Enantiomers: The racemic mixture is resolved to obtain the (1R)-enantiomer.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(2,5-Dimethoxyphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its precursor alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2,5-dimethoxyquinone.
Reduction: Formation of 2,5-dimethoxyphenyl ethanol.
Substitution: Formation of halogenated derivatives such as 2,5-dimethoxyphenyl bromide.
Scientific Research Applications
(1R)-1-(2,5-Dimethoxyphenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential effects on neurotransmitter systems.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R)-1-(2,5-Dimethoxyphenyl)ethan-1-amine hydrochloride involves its interaction with neurotransmitter receptors in the brain. It primarily targets serotonin receptors, modulating their activity and influencing neurotransmitter release. This modulation can lead to various physiological and psychological effects, making it a compound of interest in neuropharmacology.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(2,5-Dimethoxyphenyl)ethan-1-amine: The free base form without the hydrochloride salt.
2,5-Dimethoxy-4-methylamphetamine: A similar compound with an additional methyl group on the phenyl ring.
2,5-Dimethoxyphenethylamine: Lacks the ethan-1-amine backbone but shares the 2,5-dimethoxyphenyl group.
Uniqueness
(1R)-1-(2,5-Dimethoxyphenyl)ethan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly suitable for certain applications in research and industry where these properties are advantageous.
Properties
IUPAC Name |
(1R)-1-(2,5-dimethoxyphenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-7(11)9-6-8(12-2)4-5-10(9)13-3;/h4-7H,11H2,1-3H3;1H/t7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPHMTMVZQIRHG-OGFXRTJISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)OC)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1)OC)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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